molecular formula C15H14O6 B454909 Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate CAS No. 438219-58-0

Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate

Cat. No.: B454909
CAS No.: 438219-58-0
M. Wt: 290.27g/mol
InChI Key: UALGZTKUMUXDMK-UHFFFAOYSA-N
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Description

Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C15H14O6 and a molecular weight of 290.27 g/mol . This compound is characterized by the presence of a furan ring, a formyl group, and a methoxyphenoxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfurfural with 2-formyl-6-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxyphenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate is unique due to its combination of a furan ring, formyl group, and methoxyphenoxy group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-18-12-5-3-4-10(8-16)14(12)20-9-11-6-7-13(21-11)15(17)19-2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALGZTKUMUXDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(O2)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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